![molecular formula C9H8N2O3 B2371660 methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate CAS No. 1699434-41-7](/img/structure/B2371660.png)
methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate
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Overview
Description
Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Methyl Cyanoacetate and is a colorless liquid with a characteristic odor.
Scientific Research Applications
Cyanoacetylation of Amines
This compound is used in the cyanoacetylation of amines, which is a key process in the formation of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
2. Synthesis of Biologically Active Novel Heterocyclic Moieties The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them useful in the synthesis of novel heterocyclic moieties that have biological activity .
3. Preparation of N-Aryl or N-Heteryl Cyanoacetamides Methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate can be used in the preparation of N-aryl or N-heteryl cyanoacetamides . These compounds are important precursors for heterocyclic synthesis .
Antiviral Activity
Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . This makes methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate valuable in the synthesis of these derivatives .
Anticancer Activity
This compound has been used in the synthesis of compounds with antiproliferative activity . These compounds have been tested on various cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors, as well as human leukemia and melanoma .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The synthesis of cyanoacetamides, which this compound is a part of, can be carried out in several ways, suggesting potential variability in its bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The synthesis of cyanoacetamides, which this compound is a part of, can be carried out under different reaction conditions , suggesting that environmental factors could potentially influence its action.
properties
IUPAC Name |
methyl 2-(3-cyano-2-oxopyridin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13/h2-4H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKZMMTYBRKJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C(C1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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